molecular formula C19H16N6O3S2 B13824285 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

Cat. No.: B13824285
M. Wt: 440.5 g/mol
InChI Key: ZGZFWRGBZDOTKB-UHFFFAOYSA-N
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Description

4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate precursor with sodium azide.

    Coupling Reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyano group and the tetrazole ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may also play a role in stabilizing these interactions through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to 4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid include:

    4-(5-Cyano-{4-(fur-2-yl)}tetrazol-1-yl)benzoic acid: This compound has a similar structure but with a furan ring instead of a benzothiophene ring.

    2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: This compound shares the benzothiophene and cyano groups but has a benzimidazole ring instead of a tetrazole ring.

    2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: This compound has a different core structure but includes cyano and benzoic acid moieties.

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H16N6O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

4-[5-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H16N6O3S2/c20-9-14-13-3-1-2-4-15(13)30-17(14)21-16(26)10-29-19-22-23-24-25(19)12-7-5-11(6-8-12)18(27)28/h5-8H,1-4,10H2,(H,21,26)(H,27,28)

InChI Key

ZGZFWRGBZDOTKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)C#N

Origin of Product

United States

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